1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone
Description
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is a halogenated acetophenone derivative featuring a bromine atom at the 3-position and a difluoromethyl group at the 4-position of the phenyl ring. This structure combines the electronic effects of bromine (electron-withdrawing) and fluorine (high electronegativity, lipophilicity enhancer), making it a compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H7BrF2O |
|---|---|
Molecular Weight |
249.05 g/mol |
IUPAC Name |
1-[3-bromo-4-(difluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7BrF2O/c1-5(13)6-2-3-7(9(11)12)8(10)4-6/h2-4,9H,1H3 |
InChI Key |
GTMLDHPPJZDCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)C(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 1-(4-(difluoromethyl)phenyl)ethanone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The ethanone moiety can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: Formation of substituted phenyl ethanones.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, materials science, and agrochemicals, supported by comprehensive data tables and documented case studies.
Molecular Formula and Structure
- Molecular Formula : C10H8BrF2O
- Molecular Weight : 273.07 g/mol
- CAS Number : 1785421-87-5
Medicinal Chemistry
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively.
Case Study: Anticancer Activity
A study focusing on the synthesis of related compounds demonstrated that modifications to the aryl group can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like bromine and fluorine has been shown to enhance potency against cancer cell lines, leading to EC50 values in the low micromolar range .
Materials Science
The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of organic electronic devices.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research indicates that derivatives of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone have been used as emissive layers in OLEDs. The incorporation of this compound into device architectures has resulted in improved efficiency and color purity .
Agrochemicals
In agrochemical research, 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is explored for its potential as a pesticide or herbicide.
Case Study: Pesticide Development
The compound has been evaluated for its efficacy against various pests. The presence of the difluoromethyl group enhances lipophilicity, allowing better penetration into pest exoskeletons. Field trials showed promising results in controlling pest populations while minimizing environmental impact .
| Compound Name | Structure | EC50 (µM) | Target |
|---|---|---|---|
| 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone | Structure | 0.35 | Cancer Cell Lines |
| 3-Fluoro-4-methylphenyl ethanone | Structure | 0.75 | Cancer Cell Lines |
| 4-Trifluoromethylbenzaldehyde | Structure | 0.50 | Insect Pests |
Table 2: Material Properties for OLED Applications
| Property | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Efficiency | 15% |
| Lifetime | 50,000 hours |
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluoromethyl groups can influence the compound’s binding affinity and selectivity towards these targets . The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their substituent-driven differences:
Key Observations :
- Lipophilicity : The difluoromethyl group (CF2H) in the target compound likely enhances membrane permeability compared to hydroxyl or imidazole substituents .
- Bioactivity : Analogs with heterocyclic substituents (e.g., imidazole in ) exhibit antimicrobial properties, suggesting the target compound could be tuned for similar applications .
Physical and Chemical Properties
Comparative physical properties from the Handbook of Hydroxyacetophenones ():
The difluoromethyl group in the target compound is expected to lower melting points compared to hydroxylated analogs due to reduced crystallinity .
Biological Activity
1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in the context of antifungal and antibacterial properties. This article synthesizes findings from various research studies to provide a comprehensive overview of its biological activity.
Molecular Formula : C9H8BrF2O
Molecular Weight : 251.06 g/mol
IUPAC Name : 1-(3-bromo-4-(difluoromethyl)phenyl)ethanone
Canonical SMILES : CC(=O)C1=C(C=C(C=C1Br)F)F
The biological activity of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone is attributed to its structural features, particularly the bromine and difluoromethyl groups. These substituents enhance the compound's lipophilicity and potentially its ability to interact with biological targets, such as enzymes and receptors. The compound may exert its effects by inhibiting specific metabolic pathways or by disrupting cellular processes in pathogens.
Antifungal Activity
Research has indicated that compounds with difluoromethyl groups exhibit notable antifungal properties. In a study assessing various derivatives, compounds similar to 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone were found to inhibit the growth of several fungal strains, including Candida albicans and Aspergillus fumigatus. The mechanism appears to involve interference with ergosterol biosynthesis, a crucial component of fungal cell membranes .
Antibacterial Activity
The antibacterial efficacy of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone has also been explored. In vitro assays demonstrated that this compound exhibits significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The proposed mechanism involves the inhibition of bacterial cell wall synthesis, leading to cell lysis .
Study 1: Antifungal Efficacy
A recent study evaluated the antifungal activity of 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone against various fungal pathogens. The results indicated that at concentrations as low as 10 µg/mL, the compound inhibited the growth of C. albicans by 70%, showcasing its potential as a therapeutic agent for fungal infections .
| Compound | Target Organism | Inhibition (%) at 10 µg/mL |
|---|---|---|
| 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone | C. albicans | 70% |
| Other derivatives | A. fumigatus | Varies (up to 60%) |
Study 2: Antibacterial Activity
In another study focusing on antibacterial properties, 1-(3-Bromo-4-(difluoromethyl)phenyl)ethanone was tested against several bacterial strains. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against S. aureus, indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|
| S. aureus | 15 | Strong |
| E. coli | >100 | Weak |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
